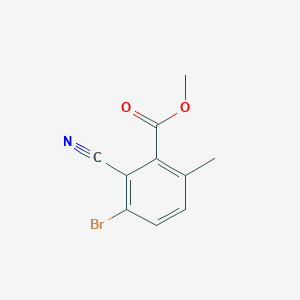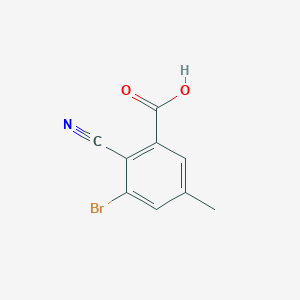
Methyl 3-bromo-2-cyano-6-methylbenzoate
Descripción general
Descripción
Methyl 3-bromo-2-cyano-6-methylbenzoate (MBCM) is an organic compound with a variety of applications in science and industry. It is a brominated derivative of benzoic acid, and has been studied for its potential use in a wide range of industrial and scientific applications, including biochemistry, drug development, and pharmacology.
Aplicaciones Científicas De Investigación
Methyl 3-bromo-2-cyano-6-methylbenzoate has a variety of scientific research applications. It has been used in the synthesis of various heterocyclic compounds, such as indoles and oxazoles, which have potential applications in drug development. It has also been studied for its potential use in biochemistry and pharmacology, as it has been shown to inhibit the activity of several enzymes, including cytochrome P450 and some proteases.
Mecanismo De Acción
Methyl 3-bromo-2-cyano-6-methylbenzoate is believed to act as an inhibitor of enzymes, including cytochrome P450 and some proteases. It is thought to bind to the active sites of these enzymes, preventing them from carrying out their normal functions. This inhibition of enzyme activity can have a variety of effects, depending on the enzyme being inhibited.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, some studies have suggested that it may have anti-inflammatory and anti-tumor properties, as well as potential applications in the treatment of diabetes and obesity. It has also been studied for its potential use in the treatment of certain neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 3-bromo-2-cyano-6-methylbenzoate has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable and non-toxic. However, it is also important to note that this compound is not water soluble, so it must be dissolved in an organic solvent for use in experiments. Additionally, it can be difficult to control the concentration of this compound in experiments, as it can be difficult to accurately measure its concentration.
Direcciones Futuras
Methyl 3-bromo-2-cyano-6-methylbenzoate has a wide range of potential future applications. It could be used as a tool to study the effects of enzyme inhibition on biochemical and physiological processes, as well as its potential use in drug development. Additionally, it could be used to study the effects of chemical inhibition on the activity of other enzymes, such as kinases and phosphatases. It could also be studied for its potential use in the treatment of neurological disorders and other medical conditions. Finally, it could be studied for its potential use in the development of new and improved industrial processes, such as the synthesis of heterocyclic compounds.
Propiedades
IUPAC Name |
methyl 3-bromo-2-cyano-6-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-6-3-4-8(11)7(5-12)9(6)10(13)14-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXSZDHRTZHWTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)C#N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[(2-chloropyridin-3-yl)methyl]cyclobutanamine](/img/structure/B1415549.png)






![N-[(3-bromopyridin-4-yl)methyl]cyclopropanamine](/img/structure/B1415562.png)


